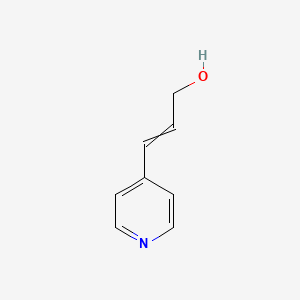

3-Pyridin-4-ylprop-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis AnalysisThe synthesis of related pyridin-3-ol derivatives has been described in various studies. A notable example includes the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol through alkylation and reductive amination processes (Filichev & Pedersen, 2003). This illustrates a methodological approach to synthesizing structurally similar compounds, which could provide insights into synthesizing “3-Pyridin-4-ylprop-2-en-1-ol.”

Molecular Structure Analysis

Studies on supramolecular structures, such as those constructed from pyridinyl and pyrimidinyl derivatives, offer valuable insights into the molecular structure analysis of “3-Pyridin-4-ylprop-2-en-1-ol” (Cheng et al., 2011). These analyses reveal polarized molecular-electronic structures and highlight the role of hydrogen bonding and aromatic π-π stacking in stabilizing molecular structures.

Chemical Reactions and Properties

The reactivity of pyridin-3-ol derivatives towards various reagents and conditions has been explored. For instance, Mn(III)-mediated reactions of cyclopropanols with vinyl azides leading to the synthesis of pyridine derivatives underline the potential chemical reactions “3-Pyridin-4-ylprop-2-en-1-ol” might undergo (Wang & Chiba, 2009).

Physical Properties Analysis

Research on the physical properties of pyridin-3-ol derivatives, such as their solubility, crystalline form, and molecular weight, provides a foundation for understanding the physical characteristics of “3-Pyridin-4-ylprop-2-en-1-ol” (Nelson et al., 1988). These studies help in understanding how structural modifications impact physical properties.

Chemical Properties Analysis

The chemical properties of “3-Pyridin-4-ylprop-2-en-1-ol” can be inferred from studies on similar compounds. For example, the work on the synthesis, characterization, and antimicrobial properties of oligomer and monomer/oligomer–metal complexes of 2-[(Pyridine-3-yl-methylene)amino]phenol provides insights into the chemical behavior and potential applications of pyridin-3-ol derivatives (Kaya et al., 2009).

Scientific Research Applications

Organocatalysis

One area of research has focused on the use of derivatives of 3-pyridin-4-ylprop-2-en-1-ol as organocatalysts. For instance, a derivative was found to effectively catalyze asymmetric Michael addition reactions, showcasing good to high yield and excellent enantioselectivities. The study suggests that a hydrogen bond might form between the catalyst and the reactant β-nitrostyrene, facilitating the catalytic process. This finding is significant as it highlights the potential of such compounds in asymmetric synthesis, a key area in the production of chiral pharmaceuticals and fine chemicals (Cui Yan-fang, 2008).

Supramolecular Chemistry

Another study explored the self-assembly of hydrogen-bonded supramolecular structures using a complex containing a derivative of 3-pyridin-4-ylprop-2-en-1-ol. The research demonstrated that these complexes could form layered structures via hydrogen bonding, indicating the potential of such compounds in the design and development of new supramolecular materials. These materials could have applications in areas like molecular recognition, sensing, and catalysis (Michael M. Bishop et al., 2005).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 3-pyridin-4-ylprop-2-en-1-ol have been investigated for their therapeutic potential. One study synthesized 2,3′-Bipyridine derivatives incorporating the 3-aryl-1-pyridin-3-ylprop-2-en-1-one scaffold and evaluated them for Anti-Alzheimer and anti-COX-2 activities. The results indicated that these compounds could serve as leads for the development of new therapeutic agents targeting Alzheimer's disease and inflammation-related disorders (F. Attaby et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that pyridine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s known that pyridine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, leading to changes in the activity of the target .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical pathways due to their versatile nature .

Result of Action

It’s known that pyridine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Pyridin-4-ylprop-2-en-1-ol . These factors can include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name |

3-pyridin-4-ylprop-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUSHUQYGDYSIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridin-4-ylprop-2-en-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-([1,2,4]Triazolo[3,4-a]phthalazin-6-ylamino)ethoxy]ethanol](/img/structure/B1169494.png)